molecular formula C31H31N3O3S B15002130 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide

4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide

Cat. No.: B15002130
M. Wt: 525.7 g/mol
InChI Key: YQIPAEFFWRCOCZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide is a complex organic compound with a unique structure that includes a spirocyclic isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide typically involves multiple steps, including the formation of the spirocyclic isoquinoline core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving isoquinoline derivatives.

    Functional Group Transformations: Introduction of methoxy and methoxymethyl groups through nucleophilic substitution or other functional group transformations.

    Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-methylbenzenamine: A simpler analog with similar functional groups but lacking the spirocyclic isoquinoline core.

    N-Methyl-4-methoxyaniline: Another related compound with a simpler structure.

Uniqueness

4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide is unique due to its complex spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C31H31N3O3S

Molecular Weight

525.7 g/mol

IUPAC Name

4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C31H31N3O3S/c1-19-16-22(18-36-2)25-27(33-29(35)20-10-12-23(37-3)13-11-20)28(38-30(25)32-19)26-24-9-5-4-8-21(24)17-31(34-26)14-6-7-15-31/h4-5,8-13,16H,6-7,14-15,17-18H2,1-3H3,(H,33,35)

InChI Key

YQIPAEFFWRCOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4(CCCC4)CC5=CC=CC=C53)NC(=O)C6=CC=C(C=C6)OC)COC

Origin of Product

United States

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